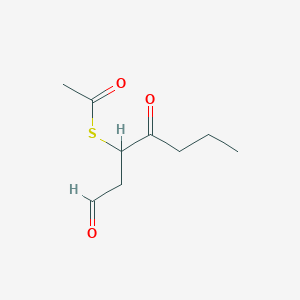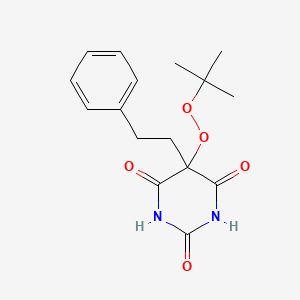![molecular formula C13H24O B14636516 1-[(2-Methylbut-3-YN-2-YL)oxy]octane CAS No. 55361-33-6](/img/structure/B14636516.png)
1-[(2-Methylbut-3-YN-2-YL)oxy]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Methylbut-3-YN-2-YL)oxy]octane is an organic compound characterized by its unique structure, which includes an alkyne group and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane typically involves the reaction of 2-methylbut-3-yn-2-ol with an appropriate octyl halide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the alkoxide ion formed from 2-methylbut-3-yn-2-ol attacks the octyl halide, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Methylbut-3-YN-2-YL)oxy]octane can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the alkyne group can yield alkanes.
Substitution: The ether linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methylbut-3-YN-2-YL)oxy]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile, participating in various reactions to form new chemical bonds. In biological systems, its mechanism may involve interaction with enzymes or receptors, influencing biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of 1-[(2-Methylbut-3-YN-2-YL)oxy]octane.
(2-Methylbut-3-yn-2-yl)benzene: Shares a similar alkyne group but with a benzene ring instead of an octane chain.
4-[(2-Methylbut-3-yn-2-yl)oxy]benzonitrile: Contains a benzonitrile group instead of an octane chain.
Uniqueness: this compound is unique due to its combination of an alkyne group and a long octane chain, which imparts distinct chemical and physical properties. This combination makes it a versatile compound in various synthetic and industrial applications.
Eigenschaften
CAS-Nummer |
55361-33-6 |
|---|---|
Molekularformel |
C13H24O |
Molekulargewicht |
196.33 g/mol |
IUPAC-Name |
1-(2-methylbut-3-yn-2-yloxy)octane |
InChI |
InChI=1S/C13H24O/c1-5-7-8-9-10-11-12-14-13(3,4)6-2/h2H,5,7-12H2,1,3-4H3 |
InChI-Schlüssel |
TUKWTGREWHTSQL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



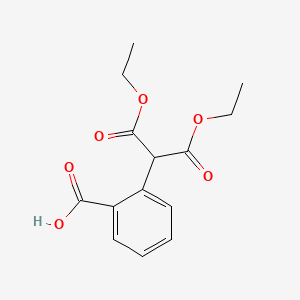
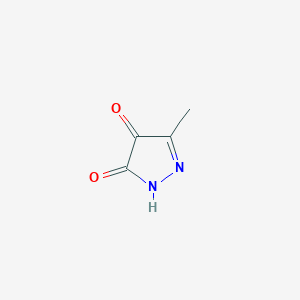

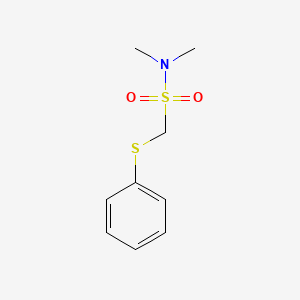
![Dimethyl [3-(4-methylphenyl)-2-oxopropyl]phosphonate](/img/structure/B14636502.png)

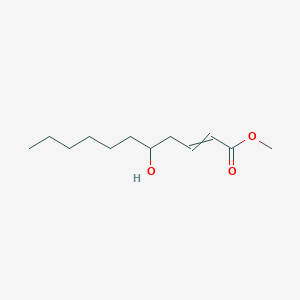
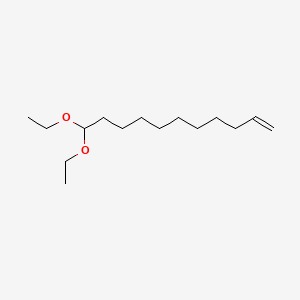
![N-tert-Butyl-5-chloro-2-[(methylsulfanyl)methyl]aniline](/img/structure/B14636527.png)

![2-(4-Nitrophenyl)-1-[(4-nitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14636534.png)
